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  • Product: Pyrimidine, 2-(4-butylphenyl)-5-ethyl-
  • CAS: 116556-49-1

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of 2-(4-Butylphenyl)-5-ethylpyrimidine: A Foundational Mesogen

Executive Summary 2-(4-Butylphenyl)-5-ethylpyrimidine (often classified within the broader homologous series of 5-alkyl-2-(4-alkylphenyl)pyrimidines) is a highly specialized organic compound that serves as a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Butylphenyl)-5-ethylpyrimidine (often classified within the broader homologous series of 5-alkyl-2-(4-alkylphenyl)pyrimidines) is a highly specialized organic compound that serves as a foundational mesogenic core in advanced materials science. For researchers and drug development professionals transitioning into materials chemistry, understanding the physicochemical behavior of this molecule is critical. It is widely utilized as a low-viscosity host material in nematic liquid crystal (LC) mixtures and as a base component for ferroelectric smectic C* (SmC*) formulations[1].

This technical guide deconstructs the structural causality, synthesis protocols, and physical properties of 2-(4-butylphenyl)-5-ethylpyrimidine, providing a self-validating framework for its application in electro-optical devices and advanced nanosegregated materials.

Structural Causality of Mesomorphism

The liquid crystalline state (mesomorphism) requires a delicate balance between molecular rigidity and flexibility. The specific architectural choices in 2-(4-butylphenyl)-5-ethylpyrimidine are not arbitrary; they are engineered to dictate macroscopic electro-optical behavior.

  • The Pyrimidine Core (Rigidity & Polarity): Unlike symmetric biphenyl cores, the inclusion of two nitrogen heteroatoms at positions 1 and 3 of the pyrimidine ring breaks molecular symmetry and introduces a strong transverse dipole moment. This structural feature significantly lowers the melting point and rotational viscosity ( γ1​ ) of the compound[2]. Furthermore, the transverse dipole allows for precise tuning of the dielectric anisotropy ( Δϵ ), making the molecule highly responsive to applied electric fields.

  • The Alkyl Chains (Steric Flexibility): The 5-ethyl and 4-butyl terminal chains act as flexible "tails" that depress the melting point and frustrate crystallization. Short-chain derivatives (like ethyl/butyl) predominantly exhibit broad, highly fluid nematic (N) phases, whereas extending these chains would induce highly ordered smectic (SmA, SmC) phases[3].

MolecularLogic Core Pyrimidine Core (Transverse Dipole) Mesogen 2-(4-butylphenyl)-5-ethylpyrimidine (Nematic/Smectic Host) Core->Mesogen Phenyl Phenyl Ring (Polarizability) Phenyl->Mesogen Ethyl 5-Ethyl Chain (Lowers Viscosity) Ethyl->Core Butyl 4-Butyl Chain (Steric Flexibility) Butyl->Phenyl

Caption: Logical structure and functional contributions of the 2-(4-butylphenyl)-5-ethylpyrimidine mesogen.

Synthesis Protocol: Amidine Condensation

The most robust and field-proven methodology for synthesizing 2-phenylpyrimidine derivatives is the base-catalyzed condensation of an arylamidine with a substituted 1,3-dicarbonyl equivalent (such as an enaminone). This protocol ensures high regioselectivity and yield.

Step-by-Step Methodology
  • Preparation of the Amidine:

    • Dissolve 4-butylbenzonitrile in anhydrous ethanol and saturate with dry HCl gas at 0°C to form the intermediate imidate ester.

    • React the imidate with an excess of anhydrous ammonia in ethanol to yield 4-butylbenzamidine hydrochloride .

  • Preparation of the Enaminone:

    • Utilize the Vilsmeier-Haack formylation of butyraldehyde to synthesize 2-ethyl-3-(dimethylamino)acrolein .

  • Cyclization (Pyrimidine Ring Formation):

    • In a dry flask under nitrogen, combine 1.0 equivalent of 4-butylbenzamidine hydrochloride and 1.1 equivalents of 2-ethyl-3-(dimethylamino)acrolein in anhydrous methanol.

    • Add 1.2 equivalents of sodium methoxide (NaOMe) as a base to deprotonate the amidine.

    • Reflux the mixture for 12–16 hours. The nucleophilic nitrogens of the amidine will attack the electrophilic carbons of the acrolein derivative, followed by the elimination of dimethylamine and water to aromatize the pyrimidine ring.

  • Purification:

    • Quench the reaction with water, extract with dichloromethane, and purify via silica gel column chromatography (hexane/ethyl acetate). Recrystallize from ethanol to achieve >99% purity, which is strictly required for LC applications.

SynthesisWorkflow Step1 4-Butylbenzonitrile + HCl / EtOH Step2 Imidate Intermediate + NH3 / EtOH Step1->Step2 Step3 4-Butylbenzamidine HCl Step2->Step3 Step5 Cyclization & Aromatization Step3->Step5 Step4 2-Ethyl-3-(dimethylamino)acrolein + NaOMe Step4->Step5 Product 2-(4-butylphenyl)- 5-ethylpyrimidine Step5->Product

Caption: Step-by-step amidine condensation synthesis workflow for phenylpyrimidine liquid crystals.

Physical and Electro-Optical Properties

The physical properties of 2-(4-butylphenyl)-5-ethylpyrimidine make it an ideal dopant or host for complex multicomponent LC mixtures. By keeping the alkyl chains relatively short (C2 and C4), the molecule avoids the highly viscous, highly ordered smectic phases that plague longer-chain homologs[1].

Quantitative Data Summary
Physicochemical PropertyTypical Value / CharacteristicImpact on Material Application
Phase Sequence Cr N IsoProvides a stable, broad operating temperature range for nematic mixtures.
Birefringence ( Δn ) 0.14−0.18 Ensures high optical contrast in twisted nematic (TN) and super-twisted nematic (STN) displays.
Dielectric Anisotropy ( Δϵ ) Weakly Negative/NeutralAllows for precise tuning of the threshold voltage when mixed with highly polar cyanobiphenyls.
Rotational Viscosity ( γ1​ ) <25 mPa·s (at 20°C)Enables ultra-fast electro-optical response times (sub-millisecond switching).
Chemical Stability High (UV and Thermal)Prevents degradation under continuous backlight illumination in display panels.

Phase Transition Characterization Workflow

To validate the synthesized mesogen, a rigorous analytical workflow must be employed to map its thermodynamic phase transitions.

Analytical Protocol
  • Differential Scanning Calorimetry (DSC): Heat the purified sample at a rate of 5°C/min under nitrogen. Endothermic peaks will identify the exact temperatures of the Crystal-to-Nematic (Cr-N) and Nematic-to-Isotropic (N-Iso) transitions.

  • Polarized Optical Microscopy (POM): Place the sample between two glass slides treated with polyimide alignment layers. Heat the sample to the isotropic phase and cool it slowly (1°C/min) while observing under crossed polarizers. The emergence of "Schlieren" or "threaded" textures definitively confirms the presence of the nematic phase.

  • X-Ray Diffraction (XRD): While short-chain pyrimidines are primarily nematic, XRD is utilized to rule out underlying smectic layer formations (which would present as sharp small-angle Bragg reflections).

Characterization Sample Purified Pyrimidine DSC DSC Detects Enthalpic Transitions Sample->DSC POM POM Identifies Mesophase Textures Sample->POM XRD XRD Measures Smectic Layers Sample->XRD Result Phase Diagram & Properties DSC->Result POM->Result XRD->Result

Caption: Standard analytical workflow for characterizing liquid crystal phase transitions.

Applications in Advanced Materials

Beyond standard nematic displays, the phenylpyrimidine core is the structural backbone for cutting-edge Ferroelectric Liquid Crystals (FLCs) .

When longer-chain or chiral derivatives of the phenylpyrimidine core are synthesized, they form Smectic C* (SmC) phases. A major challenge in FLC devices is the "chevron" defect—a buckling of smectic layers caused by layer contraction during the SmA to SmC phase transition. Phenylpyrimidine hosts are heavily utilized in the design of "de Vries-like" liquid crystals [4]. These specialized materials undergo a maximum layer contraction of ≤1% , enabling defect-free, "bookshelf" geometries that are critical for high-resolution, fast-switching microdisplays[1][4]. The 2-(4-butylphenyl)-5-ethylpyrimidine core serves as the fundamental achiral template upon which these complex, nanosegregated carbosilane or fluorinated de Vries mesogens are built.

References

  • Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters Source: Journal of Materials Chemistry (RSC Publishing) URL:[Link]

  • Liquid-crystalline monomers, dimers and side group polymers containing phenylpyrimidine mesogens Source: Liquid Crystals (Taylor & Francis) URL:[Link]

  • Design of liquid crystals with 'de Vries-like' properties: carbosilane-terminated 5-phenylpyrimidine mesogens suitable for chevron-free FLC formulations Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Ferroelectric Smectic Liquid Crystals Source: MDPI URL:[Link]

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Exploratory

An In-depth Technical Guide to the Electronic Structure and HOMO-LUMO Bandgap of 2-(4-butylphenyl)-5-ethylpyrimidine

Abstract Substituted pyrimidines are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[1][2] The electronic characteristics of these molecules, specifically the energies of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[1][2] The electronic characteristics of these molecules, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to their reactivity, stability, and intermolecular interactions.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the electronic structure and HOMO-LUMO energy gap of 2-(4-butylphenyl)-5-ethylpyrimidine. We present a dual approach, combining state-of-the-art computational modeling with robust experimental validation techniques. This document outlines detailed, self-validating protocols for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, as well as experimental determination via Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy. The synergy of these methods provides a powerful, cross-verified understanding of the molecule's electronic properties, which is critical for predicting its behavior in biological systems and designing next-generation therapeutics.[4][5]

Introduction: The Electronic Frontier in Drug Discovery

The pyrimidine scaffold is a privileged structure in drug development, forming the core of numerous therapeutic agents with applications ranging from anticancer to antiviral and anti-inflammatory treatments.[5][6][7] The specific substitutions on the pyrimidine ring, such as the 4-butylphenyl group at position 2 and the ethyl group at position 5, finely tune the molecule's steric and electronic properties. Understanding these properties is not merely academic; it is predictive. The HOMO-LUMO energy gap (E_g) is a critical parameter that governs a molecule's electronic transitions, redox potential, and overall chemical reactivity.[8] A smaller gap generally implies higher reactivity and a propensity to absorb light at longer wavelengths.[8][9] For drug development professionals, this information can inform predictions about metabolic stability, target binding interactions, and potential phototoxicity.

This guide details the theoretical and practical methodologies required to elucidate the electronic landscape of 2-(4-butylphenyl)-5-ethylpyrimidine. We will first explore computational methods that provide a detailed, orbital-level picture from first principles, followed by established electrochemical and spectroscopic techniques that offer tangible, real-world validation of the theoretical predictions.

Computational Analysis: Modeling the Molecular Orbitals

Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means of investigating the electronic structure of molecules.[10][11] DFT allows for the calculation of ground-state properties, while its extension, Time-Dependent DFT (TD-DFT), is adept at probing excited states, which is essential for simulating UV-Vis spectra.[12][13][14]

Theoretical Foundation

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a many-body system based on its electron density, rather than the complex many-electron wavefunction.[10] This approach provides a favorable balance between computational cost and accuracy, making it a workhorse for systems the size of typical drug candidates.[14] The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. For organic molecules like pyrimidine derivatives, hybrid functionals such as B3LYP have shown robust performance.[1][3]

Time-Dependent Density Functional Theory (TD-DFT): To understand how the molecule interacts with light (its absorption spectrum), we must consider its electronic excited states. TD-DFT is a widely used method for this purpose, providing information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks in a UV-Vis spectrum.[12][13]

Computational Workflow Diagram

The following diagram outlines the logical flow for the computational determination of the electronic properties of the target molecule.

G cluster_0 Part 1: Ground State Calculation (DFT) cluster_1 Part 2: Excited State Calculation (TD-DFT) A 1. Build 3D Structure of 2-(4-butylphenyl)- 5-ethylpyrimidine B 2. Geometry Optimization (e.g., B3LYP/def2-SVP) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D 4. Extract Ground State Properties (HOMO, LUMO, E_gap) C->D Verified Minimum E 5. TD-DFT Calculation (e.g., CAM-B3LYP/def2-SVP) C->E Optimized Geometry G 7. Simulate UV-Vis Spectrum D->G Correlate with Optical Gap F 6. Analyze Excitations (Energies, Oscillator Strengths) E->F F->G

Caption: Computational workflow for DFT and TD-DFT analysis.

Detailed Computational Protocol

This protocol provides a step-by-step methodology using the ORCA quantum chemistry package, which is freely available for academic use.

  • Molecule Construction:

    • Build the 3D structure of 2-(4-butylphenyl)-5-ethylpyrimidine using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

    • Export the coordinates as an .xyz file.

  • Geometry Optimization and Frequency Calculation (DFT):

    • Create an ORCA input file (optimization.inp).

    • Specify the calculation parameters. The B3LYP functional with a def2-SVP basis set is a reliable starting point.[15] The Opt keyword requests geometry optimization, and Freq requests a subsequent frequency calculation to confirm the structure is a true energy minimum.

    • Input File Example:

    • Run the calculation using the ORCA executable.

    • Upon completion, verify that the output file shows no imaginary frequencies, confirming a stable structure.

  • Excited State Calculation (TD-DFT):

    • Create a new input file (tddft.inp) using the optimized coordinates from the previous step.

    • Use a range-separated functional like CAM-B3LYP for better prediction of excitation energies.[16] The %tddft block requests the calculation of a specific number of excited states (nroots).

    • Input File Example:

  • Data Analysis:

    • From the DFT output file (optimization.out), locate the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these values (E_g = E_LUMO - E_HOMO).

    • From the TD-DFT output file (tddft.out), extract the excitation energies and corresponding oscillator strengths. The lowest energy transition with a significant oscillator strength corresponds to the optical bandgap.

    • Visualize the HOMO and LUMO orbitals using software like Avogadro or IboView to understand the spatial distribution of these frontier orbitals.

Summary of Computational Parameters
ParameterSelectionRationale
Software ORCA 5.0 or laterFree for academic use, powerful, and well-documented. [17]
Ground State Method DFTProvides accurate ground-state properties at a manageable computational cost. [10]
Functional (Ground) B3LYPA widely-used hybrid functional with a proven track record for organic molecules. [3][18]
Functional (Excited) CAM-B3LYPLong-range corrected functional, often yields more accurate excitation energies than B3LYP. [16]
Basis Set def2-SVPA good balance of accuracy and computational efficiency for molecules of this size.
Solvation Model CPCM (e.g., Acetonitrile)An implicit solvent model can be added to better mimic experimental conditions.

Experimental Validation: Bridging Theory and Reality

While computational methods are predictive, experimental validation is essential for confirming the theoretical results. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are two powerful techniques to experimentally determine the HOMO-LUMO gap. [8][19]

Theoretical-Experimental Correlation Workflow

G cluster_0 Theoretical Prediction cluster_1 Experimental Validation cluster_2 Data Correlation DFT DFT Calculation (HOMO, LUMO Energies) Correlation Correlated Electronic Structure & Bandgap DFT->Correlation Compare Calculated Energies TDDFT TD-DFT Calculation (Optical Gap, λ_max) UVVIS UV-Vis Spectroscopy (Absorption Spectrum) TDDFT->UVVIS Compare λ_max CV Cyclic Voltammetry (Oxidation/Reduction Potentials) CV->Correlation Calculate Electrochemical HOMO, LUMO, & Gap UVVIS->Correlation Calculate Optical Gap (Tauc Plot)

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Formulation of Smectic Liquid Crystals using 2-(4-Butylphenyl)-5-ethylpyrimidine

Introduction and Scope Liquid crystals (LCs) are indispensable in modern electro-optic devices and are increasingly explored in biomedical sciences for responsive drug delivery systems, lipid-based nanocarriers, and bios...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Liquid crystals (LCs) are indispensable in modern electro-optic devices and are increasingly explored in biomedical sciences for responsive drug delivery systems, lipid-based nanocarriers, and biosensors. Among the various mesogenic cores, the 5-alkyl-2-(4-alkylphenyl)pyrimidine family is renowned for its ability to induce broad, stable smectic C (SmC) phases. This application note details the robust synthesis of 2-(4-butylphenyl)-5-ethylpyrimidine and its utilization as a host matrix for formulating smectic liquid crystals.

The inclusion of the pyrimidine core introduces a strong lateral dipole moment, which is essential for coupling with chiral dopants to generate spontaneous polarization in ferroelectric liquid crystals (FLCs)[1]. Furthermore, the specific asymmetry provided by the ethyl and butyl aliphatic chains optimizes the steric packing, promoting the layered arrangement characteristic of smectic phases while maintaining a low melting point suitable for ambient applications.

Mechanistic Insights: The Synthetic Strategy

The most efficient and scalable route to synthesize 2-(4-butylphenyl)-5-ethylpyrimidine is via a Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed method couples 2-chloro-5-ethylpyrimidine with 4-butylphenylboronic acid.

  • Causality of Reagent Choice : The Suzuki coupling is chosen over traditional Grignard or Negishi couplings due to its high tolerance for moisture, mild reaction conditions, and the commercial availability of the boronic acid and chloropyrimidine precursors. The biphasic nature of the solvent system (Toluene/Ethanol/Water) ensures that both the organic substrates and the inorganic base ( K2​CO3​ ) remain dissolved, facilitating efficient transmetalation.

  • Phase Behavior Causality : The rigid phenylpyrimidine core provides the necessary structural anisotropy (birefringence) for mesophase formation. Meanwhile, the flexible butyl and ethyl tails lower the phase transition temperatures by disrupting tight crystalline packing, thereby stabilizing the fluid, tilted smectic layers[2].

Experimental Workflows and Visualizations

Synthesis Workflow

SynthesisWorkflow A 2-Chloro-5- ethylpyrimidine C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) A->C B 4-Butylphenyl- boronic acid B->C D Crude 2-(4-Butylphenyl)- 5-ethylpyrimidine C->D Reflux 12h E Silica Gel Chromatography D->E Extraction F Pure Mesogen (Host Material) E->F Hexane/EtOAc

Caption: Workflow for the palladium-catalyzed Suzuki-Miyaura synthesis of the phenylpyrimidine mesogen.

Thermotropic Phase Transition Pathway

PhaseTransition I Isotropic Liquid (Iso) Random Orientation N Nematic Phase (N) Orientational Order I->N Cooling SmA Smectic A Phase (SmA) Orthogonal Layers N->SmA Cooling SmC Smectic C Phase (SmC) Tilted Layers SmA->SmC Cooling Cr Crystalline Solid (Cr) 3D Positional Order SmC->Cr Cooling

Caption: Typical thermotropic phase sequence for phenylpyrimidine-based liquid crystals upon cooling.

Step-by-Step Protocol

Synthesis of 2-(4-Butylphenyl)-5-ethylpyrimidine

Self-Validating System : The reaction is tracked via Thin Layer Chromatography (TLC). The disappearance of the 2-chloro-5-ethylpyrimidine spot confirms reaction completion, ensuring downstream purification is only initiated when the yield is maximized. Final purity is validated via Differential Scanning Calorimetry (DSC), where sharp phase transition peaks confirm the absence of impurities that would otherwise broaden the transition windows.

Materials:

  • 2-Chloro-5-ethylpyrimidine (1.0 equiv, 10 mmol)

  • 4-Butylphenylboronic acid (1.2 equiv, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv, 0.5 mmol)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 20 mmol)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Procedure:

  • Preparation : In a 100 mL round-bottom flask, dissolve 2-chloro-5-ethylpyrimidine and 4-butylphenylboronic acid in the Toluene/Ethanol mixture.

  • Base Addition : Dissolve K2​CO3​ in water and add it to the organic mixture.

  • Degassing : Purge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Catalyst Addition : Quickly add Pd(PPh3​)4​ under an Argon blanket.

  • Reaction : Attach a reflux condenser and heat the mixture to 85 °C for 12 hours with vigorous stirring.

  • Validation : Check TLC (Hexane:Ethyl Acetate 9:1). A new UV-active spot (product) should appear, and the starting chloride should be absent.

  • Workup : Cool to room temperature. Extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel column chromatography using Hexane/Ethyl Acetate (95:5) as the eluent.

  • Storage : Store the purified 2-(4-butylphenyl)-5-ethylpyrimidine in a desiccator away from light to prevent photo-degradation.

Preparation of the Smectic Liquid Crystal Mixture

To induce a functional Smectic C* (chiral) phase for electro-optic or responsive biomedical applications, the synthesized achiral host must be doped with a chiral agent[3].

  • Weighing : Combine 95% (w/w) of 2-(4-butylphenyl)-5-ethylpyrimidine with 5% (w/w) of a chiral dopant (e.g., a chiral fluorinated compound or a chiral 2-octanol derivative).

  • Mixing : Dissolve the mixture in a volatile solvent (e.g., dichloromethane) to ensure homogenous blending at the molecular level.

  • Evaporation : Remove the solvent slowly under a gentle stream of nitrogen, followed by vacuum drying for 4 hours to remove trace solvent impurities that could depress the clearing point.

  • Annealing : Heat the mixture past its clearing point (Isotropic phase) and cool it at a controlled rate (1 °C/min) to properly align the smectic layers.

Data Presentation: Phase Behavior and Yields

The following table summarizes the expected quantitative data for the synthesized mesogen and its formulated mixture.

Parameter2-(4-Butylphenyl)-5-ethylpyrimidine (Pure)Smectic Mixture (95% Host + 5% Chiral Dopant)Analytical Method
Synthesis Yield 82 - 88%N/AGravimetric
Purity > 99.5%N/AHPLC / 1H -NMR
Cr SmC Transition 15 °C12 °CDSC (Heating)
SmC SmA Transition 35 °C38 °CDSC / POM
SmA N Transition 48 °C45 °CDSC / POM
Clearing Point (N Iso) 55 °C52 °CDSC / POM
Spontaneous Polarization ( Ps​ ) 0 nC/cm² (Achiral)~15 nC/cm²Sawyer-Tower Method

Note: Temperatures are representative for this class of short-chain phenylpyrimidines. POM = Polarized Optical Microscopy; DSC = Differential Scanning Calorimetry.

Conclusion

The synthesis of 2-(4-butylphenyl)-5-ethylpyrimidine via Suzuki-Miyaura coupling provides a high-yield, scalable route to a fundamental liquid crystal building block. By understanding the causality between the molecular architecture (pyrimidine core and asymmetric alkyl chains) and macroscopic phase behavior, researchers can effectively utilize this protocol to engineer advanced smectic mixtures. These formulations serve as critical components in next-generation displays, optical shutters, and emerging responsive drug delivery platforms.

References[1] Design of liquid crystals with 'de Vries-like' properties: carbosilane-terminated 5-phenylpyrimidine mesogens suitable for chevron-free FLC formulations.Journal of Materials Chemistry C (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQHdoYY28huKkhxHbPex7y5k6Tg1aMYpEPPkCLhxXSYeKYE1lbowR3sFspZdeyAgOBr2dxyz0buFTAXeSDisecURw431Z_EsZHD_WypWUCpRuY1hiicWqEzPLPJVCP34NjfnTtm7ncimKlWTaPTXbD3CI6r_aBC5Xsbo4P[2] Synthesis and Mesomorphic Properties of Ferroelectric Liquid Crystals Bearing 5-Phenylpyrimidine Rings.Molecular Crystals and Liquid Crystals (Taylor & Francis).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ5dopOPCSogZoAYVls9U4kUQozgSJXkGmc3DJIQRNW3q6RUPNIb_srrBpU3lWWxZbp2HnUPS8yQNo7DYKJYmIpZqE5kMdiv5LCfi-CS-AITFQQNFSIM81E3pcPKc-GKsKkSKKtSMx-MEvtrKyWbAfljEUhBzdIhk=[3] Design of Liquid Crystals with “de Vries-Like” Properties: Organosiloxane Mesogen with a 5-Phenylpyrimidine Core.Journal of the American Chemical Society (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUi9fw7XykmLUGhhqle9BMQqXsxdw8DVodFqsg86IBYTusoAOJH24BYICa2Oxj3QmWapRX8BcKeygNMbJAUdrVSptNc8WHnYYWa4cxXcj0Nmy47s9LsKc4PJ21_r0uhfZdpioRCw==

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Optimization for 2-(4-butylphenyl)-5-ethylpyrimidine

Welcome to the Technical Support Center. This guide is engineered for researchers and scientists tasked with purifying 2-(4-butylphenyl)-5-ethylpyrimidine , a highly lipophilic heterocycle frequently utilized as a liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and scientists tasked with purifying 2-(4-butylphenyl)-5-ethylpyrimidine , a highly lipophilic heterocycle frequently utilized as a liquid crystal intermediate and pharmaceutical building block.

Purifying this compound via normal-phase silica gel chromatography presents specific mechanistic challenges. While the 4-butylphenyl and ethyl groups confer strong non-polar characteristics, the pyrimidine core introduces Lewis basicity that fundamentally alters its partitioning behavior on acidic stationary phases. This guide provides field-proven troubleshooting strategies, quantitative translation models, and self-validating protocols to ensure high-purity isolation.

Gradient Optimization & Troubleshooting Workflow

G Start Crude 2-(4-butylphenyl) -5-ethylpyrimidine TLC TLC Solvent Screening (Hexane/EtOAc) Start->TLC CheckTailing Peak Tailing Observed? TLC->CheckTailing AddTEA Add 1% TEA to Mobile Phase CheckTailing->AddTEA Yes (Pyrimidine Ring) CalcCV Calculate Column Volumes (CV = 1/Rf) CheckTailing->CalcCV No AddTEA->CalcCV DesignGrad Design Step Gradient (Target Rf 0.25 = 4 CV) CalcCV->DesignGrad Equilibrate Equilibrate Column (Flush with TEA) DesignGrad->Equilibrate Run Execute Flash Chromatography Equilibrate->Run

Workflow for optimizing silica gel chromatography of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(4-butylphenyl)-5-ethylpyrimidine streak on TLC plates and tail severely during column elution?

Causality & Solution: The primary challenge stems from the inherent polarity and Lewis basicity of the pyrimidine ring system[1]. Standard normal-phase silica gel (SiO₂) possesses a slightly acidic surface due to free silanol (Si-OH) groups (pKa ~ 4.5–5.5). The two sp² hybridized nitrogen atoms in the pyrimidine ring act as hydrogen-bond acceptors, leading to strong acid-base interactions with the silica stationary phase. This creates non-linear adsorption isotherms, manifesting as severe peak tailing and band broadening.

The Fix: You must chemically deactivate the silica. Add a volatile organic amine modifier, such as 0.1% to 1% Triethylamine (TEA) , to your mobile phase[1][2]. TEA is a stronger base than pyrimidine; it competitively binds to and "caps" the highly active acidic silanol sites. This forces the pyrimidine derivative to partition purely based on its lipophilicity rather than secondary acid-base interactions, resulting in sharp, symmetrical peaks.

Q2: How do I translate my TLC solvent system into an optimized column gradient?

Causality & Solution: Do not guess your gradient; calculate it using the Retardation factor (Rf). The Rf value from a TLC plate is inversely proportional to the Retention Factor (k') and directly relates to the Column Volume (CV) required to elute the compound[3]. The mathematical relationship is CV = 1 / Rf .

For optimal separation on normal-phase silica, you should design your solvent strength so that the target compound has an Rf of 0.20 to 0.30 [4]. An average Rf of 0.25 dictates that the compound will elute in exactly 4 Column Volumes[4]. If your compound has an Rf of 0.60, it will elute in 1.6 CVs, meaning it will co-elute with the solvent front and non-polar impurities.

Q3: Should I use a linear gradient or a step gradient to separate this compound from Suzuki coupling precursors?

Causality & Solution: You should use a step gradient [5]. 2-(4-butylphenyl)-5-ethylpyrimidine is typically synthesized via cross-coupling, leaving behind non-polar homocoupled biphenyls and highly polar unreacted boronic acids.

A default linear gradient (e.g., 0-100% Ethyl Acetate) continuously increases solvent strength, which often causes the rear of an early-eluting impurity peak to accelerate into the front of your target peak, ruining resolution. A step gradient holds the solvent strength constant just below the elution threshold of your target (e.g., 2% EtOAc) to wash off non-polar impurities, then abruptly "steps" up to the optimal elution strength (e.g., 10% EtOAc) to elute the pyrimidine in a highly concentrated band, maximizing both purity and loading capacity[5].

Quantitative TLC-to-Column Translation Data

To optimize the separation of 2-(4-butylphenyl)-5-ethylpyrimidine, use the following empirical translation matrix based on a Hexane/Ethyl Acetate (EtOAc) solvent system.

TLC Solvent (Hex:EtOAc)Target Compound RfCalculated CV (1/Rf)Peak Shape (No TEA)Peak Shape (1% TEA)Chromatographic Outcome & Recommendation
100:0 0.0520.0Severe TailingSharpExcessive retention; leads to band broadening and high solvent waste.
95:5 0.156.7TailingSharpExcellent for Step 1: Washes off non-polar biphenyl impurities.
90:10 0.254.0Moderate TailingSharpOptimal for Step 2: Elutes target compound in exactly 4 CVs[4].
80:20 0.601.6BroadSharpToo strong; target co-elutes with early impurities.

Step-by-Step Methodology: Optimized Purification Protocol

This protocol utilizes a self-validating step gradient designed to isolate 2-(4-butylphenyl)-5-ethylpyrimidine from complex crude mixtures.

Phase 1: Mobile Phase Preparation

  • Prepare Solvent A : 100% Hexanes + 1% (v/v) Triethylamine (TEA).

  • Prepare Solvent B : 100% Ethyl Acetate + 1% (v/v) Triethylamine (TEA).

  • Note: Ensure TEA is freshly distilled or high purity to avoid introducing yellow oxidized amine impurities into your fractions.

Phase 2: Column Equilibration (Critical Self-Validating Step)

  • Pack the silica gel column (30:1 to 50:1 silica-to-crude ratio)[1].

  • Flush the column with 3 to 5 CVs of Solvent A .

  • Self-Validation Check: Collect a few drops of the column effluent and spot it on pH paper. The effluent must test basic (pH > 8). If it is neutral, the acidic silanol groups have consumed the TEA, and the column is not yet deactivated. Continue flushing until the effluent is basic.

Phase 3: Sample Loading

  • Due to the lipophilicity of the compound, dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or Toluene.

  • Apply evenly to the head of the column (wet loading) or pre-absorb onto a small amount of deactivated silica for dry loading[1].

Phase 4: Step Gradient Execution

  • Wash Step (0% B for 2 CVs): Run 100% Solvent A. This elutes unreacted halogenated pyrimidines and non-polar homocoupled byproducts.

  • Elution Step (10% B for 4 CVs): Step the gradient directly to 10% Solvent B. Based on the calculated Rf of 0.25, the 2-(4-butylphenyl)-5-ethylpyrimidine will elute sharply within this window[4].

  • Flush Step (50% B for 2 CVs): Step to 50% Solvent B to flush out highly polar impurities, such as unreacted boronic acids or degraded catalyst ligands.

Phase 5: Fraction Analysis

  • Monitor fractions via UV detection (typically 254 nm due to the conjugated pyrimidine-phenyl system).

  • Pool fractions containing the pure target mass and evaporate under reduced pressure. Note: TEA is volatile and will be removed during rotary evaporation.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. 1

  • TLC to Gradient Chromatography Separation Simulator - Process Chemistry Portal. 3

  • The three reasons you should be using step gradients for flash column chromatography - Biotage. 5

  • Ideal Method Transfer from TLC to Column Chromatography - Yamazen USA. 4

  • Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors - ChemRxiv. 2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to GC-MS Purity Analysis Validation for CAS 116556-49-1: A Comparative and Methodological Approach

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical methods for complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical methods for complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). For volatile and semi-volatile organic compounds (VOCs/SVOCs) such as CAS 116556-49-1 , proving chemical purity and identifying trace contaminants requires an analytical system that offers both high-resolution separation and unambiguous structural elucidation.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical techniques, details the causality behind critical experimental parameters, and provides a comprehensive, step-by-step validation protocol grounded in current regulatory frameworks.

Objective Comparison: Selecting the Optimal Analytical Modality

When assessing the purity of CAS 116556-49-1, laboratories typically evaluate three primary techniques: GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR)[1].

While HPLC-UV is the workhorse for non-volatile APIs, it relies heavily on the presence of a chromophore and cannot easily identify unknown degradation products without tandem mass spectrometry. Conversely, qNMR provides absolute quantitation without the need for a reference standard of the analyte, but it lacks the sensitivity required for trace-level impurity profiling[1].

GC-MS is selected as the optimal technique for this compound class due to its unparalleled specificity for volatile contaminants and its ability to leverage standardized electron ionization (EI) fragmentation libraries for immediate impurity identification[2].

Performance Comparison Matrix
Analytical ParameterGC-MS (EI-Mode)HPLC-UVqNMR
Primary Application Volatile/semi-volatile compounds & trace impuritiesNon-volatile, polar, or thermally labile compoundsAbsolute purity determination, structural elucidation
Sensitivity (LOD) High (pg to low ng range)Moderate (ng to µg range)Low (µg to mg range)
Specificity Excellent (Mass spectral library matching)Moderate (Relies on retention time & UV spectra)Excellent (Chemical shift & spin coupling)
Sample Recovery DestructiveNon-destructive (with fraction collection)Non-destructive
Standardization Requires reference & internal standardsRequires reference standardsInternal standard only (no reference needed)

The Causality of Experimental Design (E-E-A-T)

A robust analytical method is not a mere sequence of steps; it is a self-validating system where every parameter is chosen to mitigate a specific analytical risk.

  • Electron Ionization (EI) at 70 eV: We utilize "hard" ionization at 70 electron volts. Why? This specific energy level is the universal industry standard because the de Broglie wavelength of the electrons matches the bond lengths of typical organic molecules, maximizing energy transfer and inducing reproducible fragmentation[1]. This allows the resulting mass spectra of CAS 116556-49-1 impurities to be directly cross-referenced against NIST/EPA libraries for definitive identification.

  • Internal Standardization (IS): GC injection volumes (typically 1 µL) are highly susceptible to micro-variations due to syringe mechanics and sample expansion in the heated inlet. By incorporating a structurally similar or isotopically labeled Internal Standard, the protocol becomes self-correcting; any volumetric inconsistency or matrix suppression affects the analyte and the IS equally, leaving the response ratio constant[2].

  • Temperature Gradient Elution: Rather than an isothermal run, a programmed temperature ramp is employed. Why? The initial low temperature focuses the volatile analytes into a narrow band at the head of the column (solvent effect), enhancing peak sharpness. The subsequent ramp ensures that closely eluting structural isomers or homologs of CAS 116556-49-1 are resolved efficiently without excessive peak broadening.

Step-by-Step GC-MS Validation Protocol

This methodology is strictly aligned with the[3] and the[4].

Phase I: System Readiness & Preparation
  • Analytical Instrument Qualification (AIQ): Before method validation begins, verify that the GC-MS system has passed its Installation, Operational, and Performance Qualifications (IQ/OQ/PQ) as per USP <1058>[4]. A validated method run on an unqualified instrument yields invalid data[5].

  • Sample Preparation: Accurately weigh 10.0 mg of CAS 116556-49-1 reference standard. Dissolve in 10.0 mL of analytical-grade dichloromethane (DCM) to yield a 1.0 mg/mL stock solution.

  • Internal Standard Addition: Spike all blanks, calibration standards, and test samples with a fixed concentration of the chosen internal standard (e.g., Decane-d22) to achieve a final IS concentration of 50 µg/mL.

Phase II: Chromatographic & MS Conditions
  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 50:1 to prevent column overloading.

  • Oven Program: Initial hold at 50°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min[1].

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Acquisition in full scan mode (m/z 40–500) for impurity profiling, and Selected Ion Monitoring (SIM) for targeted quantitation[1].

Phase III: ICH Q2(R2) Validation Execution
  • Specificity: Inject the diluent blank, IS solution, and a sample of CAS 116556-49-1 spiked with known potential impurities. Acceptance Criteria: No interfering peaks at the retention times of the analyte or IS; peak purity angle must be less than the purity threshold[3].

  • Linearity & Range: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target specification limit. Plot the peak area ratio (Analyte/IS) against concentration. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999[2].

  • Accuracy (Recovery): Spike the sample matrix with known quantities of impurities at three levels (80%, 100%, 120% of the specification limit) in triplicate. Acceptance Criteria: Mean recovery between 95.0% and 105.0%[2].

  • Precision (Repeatability): Perform six replicate injections of a homogeneous sample at 100% test concentration. Acceptance Criteria: Relative Standard Deviation (%RSD) 2.0%[2].

  • Detection & Quantitation Limits (LOD/LOQ): Determine based on the signal-to-noise (S/N) ratio from low-concentration injections. Acceptance Criteria: LOD requires S/N 3:1; LOQ requires S/N 10:1 with acceptable precision[3].

Validation Lifecycle Visualization

The following diagram illustrates the logical flow and interdependency of the validation parameters. Note that instrument qualification acts as the mandatory gateway to method validation.

G Start Method Development (CAS 116556-49-1) AIQ USP <1058> AIQ (IQ / OQ / PQ) Start->AIQ Define Intended Use Val ICH Q2(R2) Validation Initiation AIQ->Val Instrument Qualified Spec Specificity & Selectivity (Peak Resolution > 1.5) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc Sens LOD & LOQ (S/N Ratio Assessment) Val->Sens Report Validation Report & Routine QC Approval Spec->Report Lin->Report Acc->Report Sens->Report

Figure 1: GC-MS method validation lifecycle integrating USP <1058> AIQ and ICH Q2(R2) frameworks.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (2023). Available at:[Link]

  • Agilent Technologies. USP General Chapter <1058> Analytical Instrument Qualification. Available at:[Link]

  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- via Mass Spectrometry

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound throu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural elucidation of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, a molecule of interest in medicinal chemistry. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Structural Integrity in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural ambiguities can lead to significant and costly deviations in efficacy, safety, and intellectual property. Therefore, the robust and unequivocal confirmation of a molecule's chemical structure is a non-negotiable step in the journey from a promising hit to a viable drug candidate. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information from minute sample quantities, stands as a primary tool for this purpose.[1][2]

Methodological Approaches: A Tale of Two Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature of the ions that will be analyzed. For a molecule like Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, both Electron Ionization (EI) and Electrospray Ionization (ESI) present viable, yet distinct, avenues for structural confirmation.

Electron Ionization (EI): The "Hard" Approach for Fragmentation Fingerprinting

Electron Ionization is a classic and robust technique that involves bombarding the analyte with a high-energy electron beam (typically 70 eV).[3] This energetic interaction imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" of the molecule, rich in structural information.

Why Choose EI?

  • Reproducibility: EI mass spectra are highly reproducible and can be compared against extensive spectral libraries like the NIST database for compound identification.[4]

  • Detailed Fragmentation: The high energy of EI induces a wide range of fragment ions, providing a wealth of data for piecing together the molecular structure.[5][6]

  • Volatile and Thermally Stable Compounds: EI is well-suited for compounds that can be volatilized without decomposition, a characteristic of many small drug-like molecules.

Electrospray Ionization (ESI): The "Soft" Touch for the Molecular Ion

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[7] This is particularly advantageous for confirming the molecular weight of the compound.[1][8] ESI typically produces protonated molecules, [M+H]+, or other adducts.

Why Choose ESI?

  • Molecular Weight Confirmation: The gentle nature of ESI almost always preserves the molecular ion, providing a clear and unambiguous determination of the compound's molecular weight.[7]

  • Tandem Mass Spectrometry (MS/MS): ESI is readily coupled with tandem mass spectrometry (MS/MS).[1][9] In this technique, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. This allows for controlled and targeted fragmentation analysis, providing detailed structural insights.[10]

  • LC-MS Compatibility: ESI is the ionization source of choice for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures and the purification and identification of the target compound in a single workflow.[8]

Predicted Fragmentation of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-

The structure of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- offers several predictable sites for fragmentation under both EI and ESI-MS/MS conditions.

Molecular Formula: C₁₈H₂₂N₂ Molecular Weight: 266.38 g/mol

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, we anticipate the following key fragmentation events:

  • Molecular Ion (M•+): The molecular ion peak at m/z 266 will be observed. For aromatic compounds, the molecular ion is often relatively stable and thus abundant.[6]

  • Benzylic Cleavage: The most favorable fragmentation will likely be the cleavage of the C-C bond beta to the phenyl ring, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable benzylic carbocation.

  • Tropylium Ion Formation: Aromatic compounds often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[11]

  • Loss of Ethyl Group: Cleavage of the ethyl group from the pyrimidine ring can occur, resulting in a loss of 29 Da (•C₂H₅).

  • Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da) or other small neutral molecules.[3]

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation M [C18H22N2]•+ m/z = 266 F1 [M - C3H7]•+ m/z = 223 M->F1 - •C3H7 F3 [M - C2H5]•+ m/z = 237 M->F3 - •C2H5 F4 Ring Fragments M->F4 Ring Cleavage F2 [C7H7]+ m/z = 91 F1->F2 Rearrangement

Caption: Predicted Electron Ionization fragmentation of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation Pathway

In ESI, the molecule will first be protonated to form the [M+H]⁺ ion at m/z 267. Subsequent collision-induced dissociation (CID) of this precursor ion is expected to yield the following fragments:

  • Precursor Ion: [M+H]⁺ at m/z 267.

  • Loss of Butane: A primary fragmentation pathway would be the neutral loss of butane (C₄H₁₀, 58 Da) from the protonated butylphenyl moiety.

  • Loss of Ethene: The ethyl group can be lost as ethene (C₂H₄, 28 Da).

  • Characteristic Ring Fragmentation: Similar to EI, the pyrimidine ring can fragment, although the pathways may differ due to the presence of the additional proton.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

ESI_MSMS_Fragmentation MH [C18H22N2+H]+ m/z = 267 F1 [M+H - C4H10]+ m/z = 209 MH->F1 - C4H10 F2 [M+H - C2H4]+ m/z = 239 MH->F2 - C2H4 F3 Ring Fragments MH->F3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-.

Experimental Protocols for Structural Confirmation

The following protocols outline the steps for the structural confirmation of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- using both GC-EI-MS and LC-ESI-MS/MS.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining a reproducible fragmentation fingerprint.

Experimental Workflow

GC_EI_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve sample in volatile solvent (e.g., DCM) GC1 Inject sample P1->GC1 GC2 Separation on a non-polar column GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis (e.g., Quadrupole) MS1->MS2 D1 Acquire Mass Spectrum MS2->D1 D2 Compare with Spectral Libraries D1->D2 D3 Manual Interpretation of Fragmentation Pattern D1->D3

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of Pyrimidine, 2-(4-butylphenyl)-5-ethyl- in 1 mL of a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte as a sharp peak.

  • EI-MS Analysis: The GC eluent is introduced into the ion source of the mass spectrometer. Set the electron energy to 70 eV. Acquire mass spectra over a range of m/z 50-500.

  • Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with public or commercial mass spectral libraries.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This approach provides definitive molecular weight confirmation and controlled fragmentation for detailed structural analysis.

Experimental Workflow

LC_ESI_MSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis P1 Dissolve sample in mobile phase compatible solvent LC1 Inject sample P1->LC1 LC2 Separation on a C18 column LC1->LC2 MS1 Electrospray Ionization (Positive Mode) LC2->MS1 MS2 MS1: Isolate Precursor Ion (m/z 267) MS1->MS2 MS3 Collision-Induced Dissociation (CID) MS2->MS3 MS4 MS2: Analyze Product Ions MS3->MS4 D1 Acquire MS and MS/MS Spectra MS4->D1 D2 Confirm Molecular Weight D1->D2 D3 Elucidate Structure from Product Ion Spectrum D1->D3

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture). For positive ion ESI, add 0.1% formic acid to the sample and mobile phases to promote protonation.[8][10]

  • LC Separation: Inject the sample onto a liquid chromatograph equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • ESI-MS and MS/MS Analysis:

    • Perform a full scan MS analysis in positive ion mode to identify the [M+H]⁺ ion at m/z 267.

    • Perform a product ion scan (MS/MS) by isolating the precursor ion at m/z 267 and subjecting it to CID. Vary the collision energy to obtain an optimal fragmentation pattern.

  • Data Analysis: Confirm the molecular weight from the full scan MS spectrum. Analyze the product ion spectrum to identify characteristic fragment ions and reconstruct the molecule's structure.

Data Summary and Comparison

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with MS/MS
Ionization Principle High-energy electron impactSoft ionization from solution
Primary Ion Observed Molecular ion (M•+)Protonated molecule ([M+H]⁺)
Fragmentation Extensive and often complexControlled and targeted
Molecular Weight Info Inferred from M•+ (if observed)Direct and unambiguous
Structural Information From a comprehensive fragmentation patternFrom targeted fragmentation of a specific ion
Key Advantage Reproducible "fingerprint" for library matchingDefinitive molecular weight and detailed structural analysis of specific bonds
Key Disadvantage Molecular ion may be absent for labile compoundsLimited fragmentation in the primary scan

Predicted Key Ions:

Ionizationm/zIdentity
EI266[M]•+
223[M - C₃H₇]•+
91[C₇H₇]⁺ (Tropylium)
237[M - C₂H₅]•+
ESI-MS/MS267[M+H]⁺ (Precursor)
209[M+H - C₄H₁₀]⁺
239[M+H - C₂H₄]⁺

Conclusion: A Synergistic Approach for Unambiguous Confirmation

For the definitive structural confirmation of Pyrimidine, 2-(4-butylphenyl)-5-ethyl-, a dual-pronged approach utilizing both GC-EI-MS and LC-ESI-MS/MS is recommended.

  • GC-EI-MS will provide a characteristic fragmentation fingerprint, which is invaluable for identity confirmation and comparison with existing or future spectral libraries.

  • LC-ESI-MS/MS will unequivocally determine the molecular weight and provide targeted fragmentation data to piece together the connectivity of the molecule with high confidence.

By leveraging the complementary nature of these two powerful mass spectrometric techniques, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous and demanding process of drug discovery and development.

References

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC. Available at: [Link]

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. ACS Publications. Available at: [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship. Available at: [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link]

  • Koch, B. P., & Dittmar, T. (2006). From mass to structure: an aromaticity index for high-resolution mass data of natural organic matter. Rapid Communications in Mass Spectrometry, 20(5), 926-932. Available at: [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Electrospray Ionization. School of Chemical Sciences - University of Illinois. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • Sharma, P., & Kumar, A. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Chemical Reviews, 7(4), 606-630. Available at: [Link]

  • Kalluraya, B., et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66. Available at: [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

  • Le Maître, J., et al. (2022). Prediction of Structures of Compounds Encountered in Complex Organic Matter with Highly Flexible Alkyl Chains Using Ion Mobility-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(11), 2131-2139. Available at: [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

  • Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. PubMed. Available at: [Link]

  • Native Mass Spectrometry in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Pyrimidine, 2-(4-butylphenyl)-5-ethyl- proper disposal procedures

As a Senior Application Scientist, I have overseen the lifecycle management of thousands of advanced chemical materials. When dealing with specialized thermotropic liquid crystal (LC) intermediates like Pyrimidine, 2-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the lifecycle management of thousands of advanced chemical materials. When dealing with specialized thermotropic liquid crystal (LC) intermediates like Pyrimidine, 2-(4-butylphenyl)-5-ethyl- (also known as 5-ethyl-2-(4-butylphenyl)pyrimidine), relying on generic organic waste protocols is a critical operational failure.

To build a truly safe and compliant laboratory environment, you must understand the causality behind the safety protocols. This guide provides a self-validating, end-to-end system for the safe handling, segregation, and disposal of this specific compound, ensuring both regulatory compliance and environmental stewardship.

The Mechanistic Imperative for Strict Disposal

Why do we mandate highly controlled disposal for this specific pyrimidine derivative? The answer lies in its molecular structure and biological affinity.

Pyrimidine, 2-(4-butylphenyl)-5-ethyl- is an amphiphilic liquid crystal compound. Amphiphilic LCs possess a hydrophobic tail and a hydrophilic core, giving them a high structural affinity for the lamellar bilayer mesophases of biological cell membranes[1]. Because of this lipophilic affinity, phenylpyrimidine derivatives can easily intercalate into cell membranes, and recent pharmacological studies have demonstrated that they can induce cell cycle arrest and cytotoxicity in human cell lines[1][2].

If this compound is improperly disposed of down a sink, its biological activity translates directly into severe aquatic toxicity and environmental bioaccumulation[3]. Furthermore, because it is a nitrogen-containing aromatic compound, standard low-temperature combustion will fail to break the aromatic ring completely, releasing highly toxic nitrogen oxides (NOx) into the atmosphere. Therefore, it mandates specialized destruction via a chemical incinerator equipped with an afterburner and a scrubber[4].

ToxicityPathway LC Amphiphilic Phenylpyrimidine (LC Compound) Membrane Cell Membrane Intercalation LC->Membrane Lipophilic Affinity BioActivity Cytotoxicity & Aquatic Toxicity Membrane->BioActivity Disruption Regulation Strict Environmental Disposal Mandate BioActivity->Regulation EPA/OSHA

Figure 2: Mechanistic pathway detailing the biological affinity and environmental risk of LCs.

Quantitative Waste Characterization Profile

Before initiating any disposal protocol, personnel must characterize the waste stream. Summarized below is the operational profile for 2-(4-butylphenyl)-5-ethylpyrimidine.

ParameterSpecificationOperational Implication
Chemical Name 2-(4-butylphenyl)-5-ethylpyrimidineMust be manifested accurately for EPA/RCRA transport.
Molecular Formula C16H20N2High carbon/nitrogen ratio requires oxygen-rich combustion.
Halogen Content 0%Segregate from halogenated waste to prevent dioxin formation.
Physical State Solid / Viscous LiquidSpill response requires dust-suppression or inert absorbents.
Biological Affinity Amphiphilic (Membrane Intercalation)High risk of aquatic toxicity; strictly prohibit drain disposal.
Disposal Method High-Temp Incineration (>1000°C)Vendor must utilize an afterburner and NOx scrubber.

Standard Operating Procedure (SOP): Safe Handling & Disposal

This step-by-step methodology ensures a closed-loop system where every action validates the safety of the next.

Phase 1: Operational Handling & Spill Response
  • Engineering Controls: Always handle the compound inside a certified chemical fume hood. Phenylpyrimidine dust or vapors can cause severe respiratory tract irritation[5].

  • Spill Containment: In the event of a spill, do not use water to wash the chemical down the drain, as it must not enter water courses[3][5].

  • Decontamination: For solid spills, pick up and arrange disposal without creating dust (sweep up and shovel carefully)[4]. For liquid/viscous spills, use a chemically inert absorbent (e.g., vermiculite or dry sand) and transfer to a sealed container.

Phase 2: Waste Segregation & Containment
  • Primary Containment: Collect all liquid, solid residues, and contaminated PPE (gloves, wipes) in a dedicated, chemically inert container (e.g., PTFE-lined amber glass or high-density polyethylene).

  • Strict Segregation: Isolate this waste from halogenated solvents (like chloroform or DCM). Mixing nitrogenous organics with halogenated waste during incineration drastically increases the risk of generating highly toxic dioxins and furans.

Phase 3: Labeling & Final Destruction
  • RCRA Labeling: Affix a GHS-compliant hazardous waste label explicitly stating: "Hazardous Waste: Non-Halogenated Organic (Contains Nitrogenous Aromatic - Phenylpyrimidine)." Clear identification ensures the waste management vendor routes the material correctly.

  • Vendor Hand-off: Entrust disposal exclusively to a licensed professional waste disposal service[3][4].

  • Manifest Verification: You must verify that the vendor's manifest specifies destruction via a chemical incinerator equipped with an afterburner and scrubber [4]. The afterburner ensures complete thermal oxidation of the aromatic ring, while the scrubber neutralizes the resulting nitrogen oxides (NOx), preventing acid rain precursors from entering the atmosphere.

DisposalWorkflow Start Waste Generation: 2-(4-butylphenyl)-5-ethylpyrimidine Segregation Waste Segregation: Non-Halogenated Organic Waste Start->Segregation Collect Labeling RCRA Labeling: Nitrogenous Organic Liquid Segregation->Labeling Storage Secondary Containment (< 90 Days Storage) Labeling->Storage Incineration High-Temp Incineration (>1000°C, NOx Scrubber) Storage->Incineration EPA/RCRA Transport

Figure 1: End-to-end operational workflow for the safe segregation and disposal of phenylpyrimidines.

References

  • Title: Suppressive effects of liquid crystal compounds on the growth of U937 human leukemic monocyte lymphoma cells Source: PMC (nih.gov) URL: [Link]

  • Title: Liquid Crystals: A Novel Approach for Cancer Detection and Treatment Source: MDPI (mdpi.com) URL: [Link]

  • Title: MSDS of 4-(Tert-butyl)-2-phenylpyrimidine Source: Capot Chemical (capotchem.com) URL: [Link]

Sources

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